molecular formula C21H30N4O3 B286435 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Numéro de catalogue B286435
Poids moléculaire: 386.5 g/mol
Clé InChI: OMNWLCKJJCHDRR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of certain cancer cells. By inhibiting BTK, 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione blocks the signaling pathways that promote cancer cell growth and survival, leading to tumor regression.
Biochemical and physiological effects:
2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in preclinical models and has shown minimal toxicity in non-cancerous cells. 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been shown to penetrate the blood-brain barrier, making it a potential treatment for brain tumors.

Avantages Et Limitations Des Expériences En Laboratoire

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has several advantages for use in laboratory experiments, including its potent anti-tumor activity, selectivity for BTK, and ability to overcome resistance to other targeted therapies. However, the complex synthesis of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione may limit its availability for use in laboratory experiments, and the high cost of the compound may also be a limiting factor.

Orientations Futures

There are several future directions for the development of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione as a cancer therapy. These include:
1. Clinical trials: 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is currently being evaluated in clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The results of these trials will provide important information on the safety and efficacy of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in humans.
2. Combination therapies: 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has shown promising results in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Further studies are needed to identify the optimal combination therapies for the treatment of different types of cancer.
3. Biomarker identification: Biomarkers that predict response to 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione could be used to identify patients who are most likely to benefit from the therapy. Further studies are needed to identify these biomarkers and validate their clinical utility.
4. Development of analogs: The synthesis of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a complex process that may limit its availability for use in laboratory experiments and clinical trials. The development of analogs with improved pharmacokinetic and pharmacodynamic properties could overcome this limitation and expand the potential applications of BTK inhibitors in cancer therapy.
In conclusion, 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of cancer. The compound has a favorable pharmacokinetic profile and is well-tolerated in non-cancerous cells. Further studies are needed to evaluate the safety and efficacy of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in humans and to identify the optimal combination therapies and biomarkers for its use in cancer therapy.

Méthodes De Synthèse

The synthesis of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves several steps, including the reaction of 2-methoxyphenylpiperazine with 4-bromobutylamine to obtain the intermediate compound, which is then reacted with tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione to obtain the final product. The synthesis of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been shown to overcome resistance to other targeted therapies, making it a promising candidate for the treatment of drug-resistant cancers.

Propriétés

Formule moléculaire

C21H30N4O3

Poids moléculaire

386.5 g/mol

Nom IUPAC

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C21H30N4O3/c1-28-19-9-3-2-7-17(19)23-15-13-22(14-16-23)10-4-5-11-25-20(26)18-8-6-12-24(18)21(25)27/h2-3,7,9,18H,4-6,8,10-16H2,1H3

Clé InChI

OMNWLCKJJCHDRR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O

SMILES canonique

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.